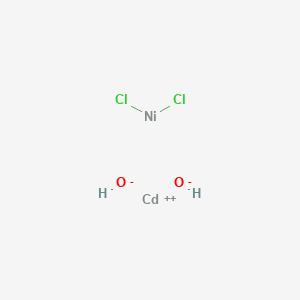
Cadmium(2+);dichloronickel;dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+);dichloronickel;dihydroxide is a complex compound that consists of cadmium ions, nickel ions, and hydroxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);dichloronickel;dihydroxide typically involves the reaction of cadmium salts with nickel salts in the presence of a hydroxide source. One common method is the co-precipitation technique, where cadmium chloride and nickel chloride are mixed in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as hydrothermal synthesis or solvothermal synthesis. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+);dichloronickel;dihydroxide can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where cadmium and nickel ions change their oxidation states.
Substitution Reactions: The hydroxide ions in the compound can be substituted with other anions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Sodium borohydride or hydrazine can be used to reduce the compound.
Substitution Reagents: Halide salts such as sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and nickel oxide, while substitution reactions may yield cadmium halides and nickel halides.
Aplicaciones Científicas De Investigación
Cadmium(2+);dichloronickel;dihydroxide has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization reactions.
Biology: It is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of advanced materials such as nanocomposites and as an electrode material in batteries.
Mecanismo De Acción
The mechanism by which cadmium(2+);dichloronickel;dihydroxide exerts its effects involves several molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative stress and damage to cells. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Cadmium Hydroxide: Similar in composition but lacks the nickel component.
Nickel Hydroxide: Similar in composition but lacks the cadmium component.
Cadmium Nickel Oxide: Contains both cadmium and nickel but in an oxidized form.
Uniqueness
Cadmium(2+);dichloronickel;dihydroxide is unique due to its combination of cadmium, nickel, and hydroxide ions, which gives it distinct chemical properties and potential applications. The presence of both cadmium and nickel allows for a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Propiedades
Número CAS |
66143-19-9 |
|---|---|
Fórmula molecular |
CdCl2H2NiO2 |
Peso molecular |
276.03 g/mol |
Nombre IUPAC |
cadmium(2+);dichloronickel;dihydroxide |
InChI |
InChI=1S/Cd.2ClH.Ni.2H2O/h;2*1H;;2*1H2/q+2;;;+2;;/p-4 |
Clave InChI |
MXLTYLAUKDQYAO-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].Cl[Ni]Cl.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


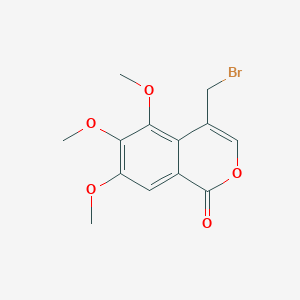

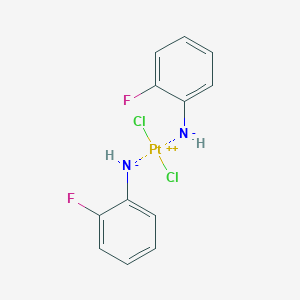


![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)
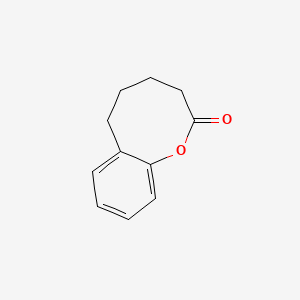
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
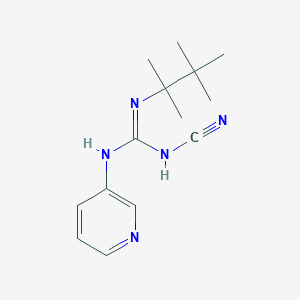
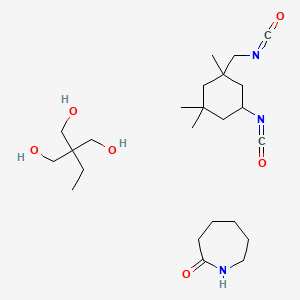


![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
